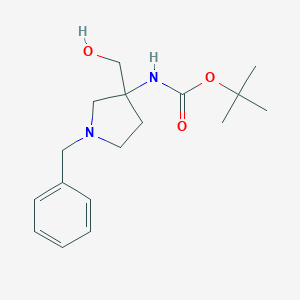

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

描述

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a benzyl group, and a pyrrolidine ring

准备方法

The synthesis of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-benzyl-3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

化学反应分析

Deprotection Reactions

The tert-butyl carbamate (Boc) and benzyl groups are commonly removed under specific conditions to generate free amines or hydroxyl intermediates.

Boc Deprotection

-

Reagents/Conditions : Hydrochloric acid (HCl) in tetrahydrofuran (THF)/1,4-dioxane at 20°C .

-

Mechanism : Acidic cleavage of the carbamate group yields a free amine and releases CO₂ and tert-butanol.

Benzyl Group Removal

-

Reagents/Conditions : Hydrogenolysis using Pd/C under H₂ atmosphere.

-

Mechanism : Catalytic hydrogenation cleaves the C–N bond, releasing benzyl alcohol.

-

Outcome : Generates a secondary amine intermediate.

Oxidation Reactions

The hydroxymethyl group (–CH₂OH) undergoes oxidation to form carbonyl derivatives.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | 3-Carbamoyl-pyrrolidin-3-yl ketone | Selective oxidation without over-oxidation to carboxylic acid. |

| KMnO₄ | Acidic aqueous medium | 3-Carbamoyl-pyrrolidin-3-yl carboxylic acid | Harsh conditions may degrade the pyrrolidine ring. |

Substitution Reactions

The hydroxymethyl group can be substituted via nucleophilic displacement or Mitsunobu reactions.

Nucleophilic Displacement

-

Reagents : Thionyl chloride (SOCl₂) converts –CH₂OH to –CH₂Cl, enabling substitution with amines or thiols.

-

Example : Reaction with sodium azide (NaN₃) yields 3-azidomethyl derivatives.

Mitsunobu Reaction

-

Reagents : DIAD, PPh₃, and a nucleophile (e.g., alcohols).

-

Outcome : Stereospecific substitution to form ethers or other functionalized derivatives.

Esterification and Etherification

The hydroxymethyl group participates in esterification or ether formation.

| Reaction Type | Reagents | Product | Typical Yield |

|---|---|---|---|

| Esterification | Acetyl chloride (AcCl) | 3-(Acetoxymethyl)-pyrrolidine carbamate | ~85–90% |

| Etherification | Benzyl bromide (BnBr) | 3-(Benzyloxymethyl)-pyrrolidine carbamate | ~75–80% |

Comparative Reaction Data

The table below contrasts reactivity with structurally similar compounds:

Key Findings and Implications

-

Boc Deprotection Efficiency : The high yield (99%) under mild acidic conditions makes this reaction ideal for generating amine intermediates in multistep syntheses.

-

Oxidation Selectivity : PCC offers superior control over hydroxymethyl oxidation compared to KMnO₄, which risks ring degradation.

-

Stereochemical Integrity : Mitsunobu reactions retain configuration at the hydroxymethyl carbon, critical for chiral drug synthesis.

This compound’s versatility in deprotection, functional group interconversion, and stereospecific transformations positions it as a valuable intermediate in medicinal chemistry and materials science.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

- Neuroprotective Agents : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s disease. It has been observed to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the formation of amyloid plaques associated with Alzheimer's pathology.

- Mechanism of Action : The mechanism involves binding to specific receptors or enzymes, modulating their activity. The steric hindrance provided by the tert-butyl group may enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding.

2. Antimicrobial Activity

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may exhibit antimicrobial properties against various pathogens. This opens avenues for its application in treating infections.

- Case Study : A study demonstrated that similar compounds exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents.

| Activity | Measurement Method | Result |

|---|---|---|

| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |

| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |

| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability at 100 μM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate on astrocytes exposed to oxidative stress induced by amyloid beta. Results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection against neurotoxic agents.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrrolidine derivatives. Findings indicated that certain derivatives exhibited notable antibacterial activity against various pathogens, highlighting potential therapeutic applications in treating infections.

作用机制

The mechanism of action of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group can participate in π-π interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the overall activity of the compound.

相似化合物的比较

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can be compared with similar compounds such as:

Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the benzyl and pyrrolidine moieties.

Benzyl carbamate: Contains the benzyl group but lacks the tert-butyl and pyrrolidine components.

Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which can affect their chemical and biological properties.

生物活性

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate, with the CAS number 475469-14-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on available literature and research findings.

- Molecular Formula : C17H26N2O3

- Molecular Weight : 306.40 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : The compound may interact with specific protein targets involved in cancer progression. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor cell proliferation by modulating signaling pathways associated with cell survival and apoptosis .

- Antimicrobial Properties : Similar benzyl derivatives have demonstrated antibacterial and antifungal activities. These compounds often disrupt bacterial cell walls or inhibit metabolic pathways critical for microbial survival .

- Neuroprotective Effects : Compounds containing pyrrolidine rings have been investigated for their neuroprotective properties, potentially acting on pathways related to oxidative stress and inflammation .

Case Studies and Experimental Data

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives revealed that modifications to the hydroxymethyl group significantly influence biological activity. For example:

- In vitro assays demonstrated that certain derivatives inhibited the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

- Antimicrobial testing indicated that compounds with similar structures exhibited strong activity against Gram-positive bacteria and fungi, highlighting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified under certain hazard statements indicating potential toxicity if ingested or if it comes into contact with skin or eyes . Further toxicological studies are necessary to establish a comprehensive safety profile.

属性

IUPAC Name |

tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJSWXXRXAAIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448201 | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475469-14-8 | |

| Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475469-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。